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Abstract
Onitin 2'-O-glucoside is a naturally occurring sesquiterpenoid glycoside. As a derivative of

Onitin, it belongs to the pterosins, a class of compounds commonly found in ferns. This

technical guide provides a comprehensive overview of the chemical structure and

stereochemical features of Onitin 2'-O-glucoside. Due to the limited availability of specific

experimental data in peer-reviewed literature, this document combines established information

from chemical databases with generalized experimental protocols and predicted spectroscopic

data relevant to its structural class. This guide is intended to serve as a foundational resource

for researchers interested in the further investigation and potential applications of this

compound.

Chemical Structure and Properties
Onitin 2'-O-glucoside is composed of an aglycone moiety, Onitin, which is a substituted

indanone, and a β-D-glucopyranosyl group attached via an O-glycosidic bond at the 2'-position

of the hydroxyethyl side chain.

The systematic IUPAC name for Onitin 2'-O-glucoside is 4-hydroxy-2,2,5,7-tetramethyl-6-[2-

[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one[1].

The chemical formula is C21H30O8, and its molecular weight is approximately 410.46 g/mol [1]

[2].
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The stereochemistry of the glucose moiety is typically presumed to be D-glucose, as it is the

most common enantiomer in nature. The β-configuration of the anomeric carbon is indicated by

the 'β' in the name and is a key feature of its stereochemistry. The absolute configuration of the

aglycone, Onitin, has not been definitively established in the literature for the glycoside form.

Physicochemical Data
The following table summarizes the available and computed physicochemical properties of

Onitin 2'-O-glucoside. It is important to note that most of these values are predicted and have

not been experimentally verified.

Property Value Source

Molecular Formula C21H30O8 PubChem[1]

Molecular Weight 410.46 g/mol PubChem[1], ChemicalBook[2]

Exact Mass 410.19406791 Da PubChem[1]

XLogP3 1.06 ECHEMI[3]

Hydrogen Bond Donor Count 5 ECHEMI[3]

Hydrogen Bond Acceptor

Count
8 ECHEMI[3]

Rotatable Bond Count 5 ECHEMI[3]

Topological Polar Surface Area 137 Å² PubChem[1]

Complexity 595 PubChem[1]

Predicted Boiling Point 657.5 ± 55.0 °C at 760 mmHg ChemicalBook[2]

Predicted Density 1.39 ± 0.1 g/cm³ ChemicalBook[2]

Solubility

Soluble in DMSO, Methanol,

Ethanol, Chloroform,

Dichloromethane, Ethyl

Acetate, Acetone

ChemicalBook[2]
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Detailed experimental protocols for the isolation and structural elucidation of Onitin 2'-O-
glucoside are not currently available in the scientific literature. However, a general

methodology for the extraction and characterization of pterosin glycosides from ferns, such as

those from the Onychium genus, can be proposed.

General Isolation and Purification Protocol
Plant Material Collection and Preparation: Fresh or air-dried aerial parts of Onychium

japonicum are collected. The plant material is then ground into a fine powder to increase the

surface area for extraction.

Extraction: The powdered plant material is subjected to exhaustive extraction, typically with

methanol or a methanol/water mixture, at room temperature. This process is often repeated

multiple times to ensure complete extraction of the glycosides.

Solvent Partitioning: The crude extract is concentrated under reduced pressure, and the

resulting residue is suspended in water and sequentially partitioned with solvents of

increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Glycosides,

being polar compounds, are expected to concentrate in the ethyl acetate and n-butanol

fractions.

Chromatographic Separation: The glycoside-rich fractions are then subjected to various

chromatographic techniques for purification. This typically involves:

Column Chromatography: Using silica gel or reversed-phase C18 silica gel as the

stationary phase, with a gradient elution system of solvents like chloroform/methanol or

methanol/water.

Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of

the isolated compounds, using a C18 column and a suitable mobile phase.

The following diagram illustrates a general workflow for the isolation and characterization of a

natural product like Onitin 2'-O-glucoside.
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General Workflow for Natural Product Isolation and Characterization

Plant Material (e.g., Onychium japonicum)

Extraction (e.g., with Methanol)

Solvent Partitioning

Column Chromatography

Preparative HPLC

Pure Onitin 2'-O-glucoside

Structural Elucidation Biological Activity Screening

Spectroscopic Analysis (NMR, MS)

Click to download full resolution via product page

A generalized workflow for the isolation and characterization of natural products.
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Structural Elucidation
The structure of the purified Onitin 2'-O-glucoside would be determined using a combination

of spectroscopic methods:

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine

the exact molecular weight and elemental composition of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC,

HMBC) NMR experiments are crucial for determining the connectivity of atoms and the

stereochemistry of the molecule.

Stereochemistry
The stereochemistry of Onitin 2'-O-glucoside is a critical aspect of its chemical identity.

Glycosidic Bond: The linkage between the glucose and the aglycone is an O-glycosidic bond.

The anomeric configuration (α or β) is determined by the coupling constant between the

anomeric proton (H-1') and the adjacent proton (H-2') in the ¹H NMR spectrum. A large

coupling constant (typically around 7-8 Hz) is indicative of a β-configuration, while a smaller

coupling constant (around 3-4 Hz) suggests an α-configuration. For Onitin 2'-O-glucoside,

a β-linkage is specified.

Sugar Moiety: The D or L configuration of the glucose moiety is generally assumed to be D,

as D-glucose is the most abundant monosaccharide in nature. This can be confirmed by

acidic hydrolysis of the glycoside, followed by derivatization of the sugar and comparison

with an authentic standard using chiral gas chromatography.

Aglycone: The stereochemistry of the aglycone, Onitin, would be determined by advanced

NMR techniques such as NOESY or ROESY, which provide information about through-space

proton-proton interactions, and by comparing its optical rotation with known related

compounds.

The logical relationship for determining the stereochemistry is outlined below.
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Stereochemical Determination of Onitin 2'-O-glucoside

Isolated Onitin 2'-O-glucoside

1H NMR Analysis Acid Hydrolysis 2D NMR (NOESY/ROESY)

Anomeric Proton Coupling Constant (J H-1', H-2') Chiral GC of Sugar Derivative Aglycone Conformation

β-configuration of Glycosidic Bond D-configuration of Glucose Aglycone Stereochemistry

Click to download full resolution via product page

Logical flow for determining the stereochemistry of a glycoside.

Predicted NMR Data
In the absence of experimental data, NMR shifts can be predicted using computational models.

The following tables provide predicted ¹H and ¹³C NMR chemical shifts for Onitin 2'-O-
glucoside. These are for reference and require experimental verification.

Predicted ¹H NMR Chemical Shifts (in CDCl₃)
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Atom Predicted Shift (ppm)

Aromatic/Vinylic H 6.5 - 7.5

Glucosyl H (H-1') ~ 4.5 (d)

Glucosyl H (other) 3.2 - 4.0

Methylene H (side chain) 2.8 - 4.2

Methyl H 1.2 - 2.5

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Atom Predicted Shift (ppm)

Carbonyl C > 190

Aromatic C 110 - 160

Anomeric C (C-1') ~ 103

Glucosyl C (other) 60 - 80

Methylene C (side chain) 30 - 70

Methyl C 15 - 30

Conclusion
Onitin 2'-O-glucoside is a structurally interesting natural product with potential for further

scientific investigation. This guide has consolidated the available information on its chemical

structure and stereochemistry. While specific experimental data remains elusive, the provided

general protocols and predicted data offer a starting point for researchers. Further studies are

warranted to isolate and fully characterize this compound, which will be essential for exploring

its biological activities and potential applications in drug development and other scientific fields.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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